Sodium capryloyl methyl taurate
Overview
Description
Sodium capryloyl methyl taurate is the sodium salt of the caproic acid amine of N-methyl taurine . It belongs to a group of mild anionic surfactants known as taurates . In cosmetics, it is used as a mild surfactant and cleansing agent . It is known to leave skin silky-smooth, and its mild nature won’t leave skin feeling stripped .
Molecular Structure Analysis
The molecular formula of this compound is C13H26NNaO4S . Its average mass is 315.405 Da and its monoisotopic mass is 315.148010 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of long-chain carboxylic acid chlorides with aqueous solutions of the sodium salt of N-methyltaurine . This reaction forms (at least) equimolar amounts of sodium chloride .Physical and Chemical Properties Analysis
This compound is a pasty mass at room temperature, which dissolves well in water and reacts then neutral to slightly alkaline (pH 7–8) .Scientific Research Applications
Surfactant and Nanoparticle Interactions : Sodium oleoyl methyl taurate, a surfactant structurally similar to sodium capryloyl methyl taurate, has been studied for its interaction with silica nanoparticles. The viscosity and relaxation time of surfactant solutions significantly change with the addition of nanoparticles, and this combination exhibits unique viscoelastic properties useful in material science and engineering (Ismagilov et al., 2016).
Rheological Properties of Polymer Dispersions : The rheological behavior of copolymer aqueous dispersions, including acryloyldimethyl taurate (similar in function to this compound), exhibits unique responses under large-amplitude oscillation shear, indicating potential applications in the development of complex fluid systems (Lu et al., 2020).
Nanoparticle Research in Alzheimer’s Disease : While not directly involving this compound, similar compounds have been researched for their role in inhibiting protein aggregation in Alzheimer’s disease. This demonstrates the potential for this compound and related compounds in neurodegenerative disease research (S. K. Sonawane et al., 2019).
Polymer Science and Emulsion Stability : Research has been conducted on low hydrophobically modified poly(acrylic acid) sodium salts, which are used as emulsifiers in various systems. These compounds, related to this compound, play a crucial role in stabilizing macroemulsions, highlighting their significance in colloid and interface science (Perrin & Lafuma, 1998).
Detergent Applications : Acylated amino acids, such as sodium methyl cocoyl taurate, a compound with functional similarities to this compound, have been studied for their applications in detergents, showcasing their skin and eye tolerability and foam power (C. Bigotti et al., 2005).
Polymeric Hollow Nanocapsules : Research into polymeric hollow nanocapsules, which can encapsulate various drug molecules, includes the study of sodium nitroprusside encapsulation. This is relevant as it showcases the potential of this compound in drug delivery systems (A. Yamala et al., 2017).
Emulsion Gels in Pharmaceutical Technology : Sodium acryloyldimethyl taurate, closely related to this compound, has been used to develop emulsion gels with potential applications in topical formulations (G. Bonacucina et al., 2009).
Graphene Dispersion for Enhanced Thermal Conductivity : A study on the exfoliation of graphite in acrylate polymers, which include sodium taurodeoxycholate, similar to this compound, suggests applications in the development of nanofluids with improved thermal conductivity (Zhenyu Sun et al., 2013).
Surfactant-Polymer Complexes in Cosmetic Formulations : The study of sodium methyl cocoyl taurate and its complexes with polymers offers insights into its applications in cosmetic formulations, particularly in hair conditioners (S. Llamas et al., 2016).
Mechanism of Action
Properties
IUPAC Name |
sodium;2-[methyl(octanoyl)amino]ethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO4S.Na/c1-3-4-5-6-7-8-11(13)12(2)9-10-17(14,15)16;/h3-10H2,1-2H3,(H,14,15,16);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWCGBFSMHAEOM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)N(C)CCS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22NNaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60156633 | |
Record name | Sodium capryloyl methyl taurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60156633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13060-41-8 | |
Record name | Sodium capryloyl methyl taurate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013060418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium capryloyl methyl taurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60156633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SODIUM CAPRYLOYL METHYL TAURATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OQV3G0F2CL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.